molecular formula C10H13NSSi B1580982 2-(Trimethylsilyl)benzothiazole CAS No. 32137-73-8

2-(Trimethylsilyl)benzothiazole

Cat. No. B1580982
CAS RN: 32137-73-8
M. Wt: 207.37 g/mol
InChI Key: MNXBVXVIRAIAEG-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)benzothiazole is a chemical compound with the molecular formula C10H13NSSi . Its molecular weight is 207.367 . It is used in organic chemistry as a methylating agent .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various methods . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)benzothiazole can be represented by the InChI string: InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 .


Chemical Reactions Analysis

2-(Trimethylsilyl)benzothiazole is used as a reactant in various chemical reactions . For instance, it is used in the Doyle-Kirmse reaction with allyl sulfides and allyl amines .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)benzothiazole has a density of 1.058 g/cm3 at 25°C . Its boiling point is 256.8±23.0 °C at 760 mmHg . The refractive index is 1.573 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
    • Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
    • The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
  • Green Chemistry

    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
  • Biochemistry

    • Benzothiazoles have played an important role in the field of biochemistry due to their highly pharmaceutical and biological activity .
    • The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
  • Chemical Synthesis

    • 2-(Trimethylsilyl)benzothiazole is a chemical compound with the formula C10H13NSSi .
    • It’s used in chemical synthesis, and its molecular weight is 207.367 .
    • The specific methods of application or experimental procedures would depend on the particular synthesis process .
  • Biomedical Applications

    • Benzothiazole and its derivatives have shown significant biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
    • They have been used in the synthesis of new drugs for the treatment of various diseases .
    • The specific methods of application or experimental procedures would depend on the particular biomedical application .
  • Safety Measures

    • In terms of safety, it’s important to handle 2-(Trimethylsilyl)benzothiazole with care .
    • If it comes into contact with the eyes or skin, it’s recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention .
    • If inhaled, one should remove to fresh air and get medical attention immediately if symptoms occur .
  • Mass Spectrometry

    • 2-(Trimethylsilyl)benzothiazole has been studied using mass spectrometry .
    • This technique can be used to determine the molecular weight of the compound and to study its behavior under various conditions .
    • The specific methods of application or experimental procedures would depend on the particular mass spectrometry technique used .
  • Fire Safety

    • In terms of fire safety, dry chemical, carbon dioxide or alcohol-resistant foam is recommended for use in case of a fire involving 2-(Trimethylsilyl)benzothiazole .
    • The specific methods of application would depend on the particular fire safety protocols in place .
  • Biomedical Research

    • Benzothiazole derivatives have shown significant biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
    • They have been used in the synthesis of new drugs for the treatment of various diseases .
    • The specific methods of application or experimental procedures would depend on the particular biomedical research being conducted .

Safety And Hazards

2-(Trimethylsilyl)benzothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause long-lasting harmful effects to aquatic life (Category 4) .

properties

IUPAC Name

1,3-benzothiazol-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXBVXVIRAIAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334393
Record name 2-(Trimethylsilyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)benzothiazole

CAS RN

32137-73-8
Record name 2-(Trimethylsilyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)benzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Ogawa, M Yasui, M Matsui - Agricultural and Biological Chemistry, 1972 - jstage.jst.go.jp
… 2-trimethylsilyl-benzothiazole,4) …
Number of citations: 5 www.jstage.jst.go.jp
C Boga, G Micheletti - 2010 - Wiley Online Library
The reaction between bis(2‐benzothiazolyl) ketone (1) and a series of ring‐substituted phenyl Grignard reagents gives, in considerable amount, the unexpected O‐alkylation product …
J Castells, F Lopez-Calahorra… - The Journal of Organic …, 1988 - ACS Publications
Thiazolin-2-ylidenes generated by desilylation of 2-(trimethylsilyl) thiazolium ions are used as catalysts for the benzoin condensation. The experimental results together with theoretical …
Number of citations: 69 pubs.acs.org
T Sasaki, A Usuki, M Ohno - The Journal of Organic Chemistry, 1980 - ACS Publications
Catalytic substitution reactions at the adamantane bridgehead were studied by using, ß-and fty-unsaturated trimethylsilanes. Treatment of 1-adamantyl (Ad) chloride (1) with …
Number of citations: 40 pubs.acs.org
Q Yuan, Z Huang, Z Chai, D Hong, S Zhu, S Zhou… - Organic …, 2022 - ACS Publications
Herein, we synthesized and characterized a binuclear copper(I) complex supported by the indolyl-based ligand. Employing this complex as catalyst, we have developed a three-…
Number of citations: 1 pubs.acs.org
M Das, DF O'Shea - The Journal of Organic Chemistry, 2014 - ACS Publications
The use of Me 3 SiO – /Bu 4 N + as a general activator of organotrimethylsilanes for addition reactions has been established. The broad scope of the method offers trimethylsilanes (…
Number of citations: 42 pubs.acs.org
L Brandsma, HD Verkruijsse, L Brandsma… - … Chemistry: Volume 1, 1987 - Springer
Thiophenes furans and pyridines are in general the most readily available of the various hetero-aromatic systems and therefore we have carried out a great deal of metallation and …
Number of citations: 31 link.springer.com
R Kaur, S Mandal, D Banerjee… - ChemistrySelect, 2021 - Wiley Online Library
… The reaction of quinoline-N-oxide with 2-trimethylsilyl-benzothiazole (formation of 84 d) was also examined under the similar reaction conditions at room temperature. The use of …
C Boga, E Del Vecchio, L Forlani, L Milanesi… - Journal of …, 1999 - Elsevier
The reaction between 2-lithio derivatives of aromatic azaheterocycles and trichlorocetyl derivatives rapidly produces the corresponding 2-chloro derivatives in high yields through a …
Number of citations: 20 www.sciencedirect.com
G Seconi, G Pirazzini, A Ricci, M Fiorenza… - Journal of the Chemical …, 1981 - pubs.rsc.org
… served recently for 2-trimethylsilyl-benzothiazole and - 1 -1net hylben~imidazole.~ For the pyridine compounds Webster et aZ. discussed the mechanism in terms of Scheme 1," involving…
Number of citations: 3 pubs.rsc.org

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